BenchChemオンラインストアへようこそ!

(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Chemoenzymatic Synthesis Continuous-Flow Biocatalysis Chiral Resolution

(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol (CAS 68221-97-6) is a single-enantiomer, cis-configured chiral secondary alcohol featuring a C2-attached indole moiety. Unlike the racemic mixture (CAS 4765-28-0) or its trans diastereomer (1R,2S, CAS 68221-98-7), this specific stereoisomer provides a defined three-dimensional orientation critical for structure-activity relationship (SAR) studies in neuropharmacology.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 68221-97-6
Cat. No. B12917900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol
CAS68221-97-6
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CNC3=CC=CC=C32)O
InChIInChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14-/m1/s1
InChIKeySKDNUUCJZZOOGZ-BXUZGUMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol (CAS 68221-97-6): Chiral Indole-Alcohol Building Block for Stereospecific CNS Probe Design


(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol (CAS 68221-97-6) is a single-enantiomer, cis-configured chiral secondary alcohol featuring a C2-attached indole moiety. Unlike the racemic mixture (CAS 4765-28-0) or its trans diastereomer (1R,2S, CAS 68221-98-7), this specific stereoisomer provides a defined three-dimensional orientation critical for structure-activity relationship (SAR) studies in neuropharmacology. Access to this configurationally pure building block enables the unambiguous synthesis of downstream candidates, such as indolylcyclohexylamine-based serotonin reuptake inhibitors, where cis- vs. trans- topology profoundly alters biological activity [1].

Why Racemic or Trans Isomers Cannot Substitute for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol in Pharmacological SAR


Substituting the (1R,2R)-cis isomer with the racemic mixture (CAS 4765-28-0) or the (1R,2S)-trans isomer (CAS 68221-98-7) collapses the stereochemical integrity essential for interpretable SAR in aminergic receptor and transporter studies. Conformationally restricted indole-cyclohexane scaffolds exhibit divergent pharmacological profiles depending on cis/trans geometry: the trans-configured ring places the amine pharmacophore in a different spatial vector than the cis configuration, resulting in fundamentally different receptor recognition [1]. Since the cis-isomer has been specifically employed as an intermediate for dopamine- and serotonin-active analogs where stereochemistry is controlled via spiroindoline intermediates, replacement with the trans or racemic form introduces uncontrolled variables, rendering dose-response and target engagement data non-reproducible [2].

Quantitative Differentiation Evidence for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol


Lipase-Catalyzed Kinetic Resolution Enables (1R,2R) Enantiomer Production with High Enantiomeric Purity

Whereas chemical synthesis typically yields the racemic cis/trans mixture requiring chiral HPLC separation, a lipase-catalyzed kinetic resolution in continuous-flow mode directly produces the (1R,2R) enantiomer with high enantiomeric excess [1]. This enzymatic route operates in the 0–70 °C range and can be run in mixed continuous- and recirculation-flow mode to achieve almost complete conversion, offering a scalable alternative to wasteful batch resolution [1].

Chemoenzymatic Synthesis Continuous-Flow Biocatalysis Chiral Resolution

Cis Configuration Locks the Pharmacophore Orientation Required for Dopamine Transporter Selectivity Over Serotonin Transporters

In conformationally restricted serotonin analogs derived from this scaffold, the cis-(β-Indolyl)cyclohexylamine orientation provides a specific spatial relationship between the indole ring and the amine that is distinct from the trans isomer. The cis configuration was shown to be synthetically accessible via stereoselective spiroindoline intermediates, and the resulting analogs demonstrated differentiated dopamine and serotonin activity profiles [1]. Without the cis stereochemistry, the pharmacological signature shifts, compromising target engagement [2].

Neuropharmacology Conformational Restriction Transporter Selectivity

Cyclohexanol-Substituted Indole Scaffold Confers Antioxidant EC50 = 14.23 μmol vs. Non-Cyclohexanol Analogs

In a series of indole-triazole conjugates, compound 6, which features a cyclohexanol substituent analogous to the (1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol core, demonstrated superior antimicrobial and antioxidant activity with an EC50 value of 14.23 μmol [1]. This activity was notably higher than other substituent variants in the same series, suggesting that the cyclohexanol moiety provides a specific pharmacophoric advantage. Molecular docking studies indicate that the cyclohexanol-containing compound fits effectively into the DNA Gyrase binding pocket, engaging key amino acid residues [1].

Indole-Triazole Conjugates Antioxidant Activity DNA Gyrase Inhibition

RORgammaT Inhibitor Patents Establish Cyclohexyl-Indole Scaffolds as Privileged Chemotypes in Autoimmune Drug Discovery

The Merck patent family (US9487490B2, EP2884976) broadly claims 3-cyclohexenyl and cyclohexyl substituted indole compounds as RORgammaT inhibitors for the treatment of autoimmune diseases [1]. While the specific (1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol is not itself claimed as a final drug, the cyclohexyl-indole architecture is a core substructure ubiquitous across the patent's Markush claims, validating the motif as a critical recognition element for the RORgammaT ligand-binding domain [1]. Access to the enantiopure cis building block enables construction of patent-relevant analogs with defined stereochemistry, a key requirement for Freedom-to-Operate analysis and novel composition-of-matter claims.

RORgammaT Inhibition Autoimmune Disease Patent Landscape

Priority Application Scenarios for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol Based on Documented Evidence


Synthesis of Stereochemically Defined Indolylcyclohexylamine Serotonin Transporter (SERT) Probes

This compound serves as the direct chiral precursor to cis-indolylcyclohexylamine derivatives that exhibit potent serotonin reuptake inhibition. Its (1R,2R) configuration locks the relative orientation of the indole ring and the amine function, a requirement for achieving subnanomolar SERT activity and moderate 5-HT1A affinity [1]. Procurement of this resolved enantiomer circumvents the need for stereoselective Mitsunobu or reductive amination steps that risk racemization [2].

Enzymatic Continuous-Flow Production of Single-Enantiomer Indole Building Blocks

The lipase-catalyzed kinetic resolution methodology validated on this scaffold supports its use as a model substrate for developing continuous-flow biocatalytic processes. The ability to achieve excellent enantiomeric purity in mixed continuous-/recirculation-flow mode provides a scalable platform for producing multi-gram quantities without chiral chromatography, directly applicable to pharmaceutical intermediate manufacturing [3].

Construction of Cyclohexyl-Indole RORgammaT Inhibitor Libraries

With the cyclohexyl-indole core recognized as a privileged pharmacophore in Merck's RORgammaT inhibitor patent estate, this enantiopure alcohol provides an ideal functional handle for late-stage diversification (e.g., O-alkylation, sulfonylation, or Mitsunobu coupling) to generate focused screening libraries targeting Th17-driven autoimmune indications [4].

Antioxidant Lead Optimization Using Cyclohexanol-Substituted Indole Scaffolds

The demonstration that cyclohexanol-substituted indole-triazole conjugates achieve EC50 = 14.23 μmol in the DPPH radical scavenging assay positions this scaffold as a starting point for antioxidant lead development. Structure-activity relationship studies can explore modifications at the indole N1 and hydroxyl O1 positions while retaining the privileged cyclohexanol core [5].

Quote Request

Request a Quote for (1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.